molecular formula C8H9NO3 B099798 3-Hydroxyphenyl methylcarbamate CAS No. 19189-01-6

3-Hydroxyphenyl methylcarbamate

Cat. No. B099798
CAS RN: 19189-01-6
M. Wt: 167.16 g/mol
InChI Key: CZNVCWZCRNGTOQ-UHFFFAOYSA-N
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Description

3-Hydroxyphenyl methylcarbamate is a chemical compound that is part of a broader class of carbamate esters. These compounds are characterized by the presence of a carbamate group (a carbamic acid ester), and they often exhibit biological activity, which makes them of interest in pharmaceutical and agricultural applications. The specific compound 3-hydroxyphenyl methylcarbamate itself is not directly mentioned in the provided papers, but related compounds with similar structures and functionalities are discussed, which can provide insights into the properties and potential uses of 3-hydroxyphenyl methylcarbamates.

Synthesis Analysis

The synthesis of carbamate derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 3-alkoxycarbonyl-1beta-methylcarbapenem is achieved using a palladium-catalyzed C-N bond-forming reaction, which is a method that could potentially be adapted for the synthesis of 3-hydroxyphenyl methylcarbamate . Additionally, the synthesis of various phenyl-substituted carbamate derivatives is reported, indicating that the modification of the phenyl group in carbamates is a viable strategy for generating new compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of carbamates can significantly influence their chemical reactivity and biological activity. For example, the photodegradation of 2-thiomethyl-N-methylphenylcarbamate has been studied, and molecular orbital calculations have been used to predict the major photodegradation products . This suggests that the molecular structure of 3-hydroxyphenyl methylcarbamate would also play a crucial role in its stability and reactivity under various conditions.

Chemical Reactions Analysis

Carbamate esters are known to undergo various chemical reactions, including hydrolysis and degradation. The kinetics and mechanism of degradation of phenyl N-hydroxycarbamates and their analogues have been studied, revealing that these compounds can degrade through different pathways depending on their structure and the reaction conditions . This information is relevant to understanding the stability and degradation pathways of 3-hydroxyphenyl methylcarbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate esters, such as solubility, reactivity, and stability, are important for their practical applications. For instance, the water solubility of certain carbamate prodrugs has been evaluated, which is an important factor for their potential use as pharmaceutical agents . The antileukemic activity of phenyl-substituted carbamate derivatives has also been tested, indicating that these compounds can have significant biological effects . These studies suggest that 3-hydroxyphenyl methylcarbamate could also possess unique physical and chemical properties that may make it suitable for similar applications.

Scientific Research Applications

1. Biological Monitoring and Metabolism

Phenmedipham, a herbicide, when metabolized, forms metabolites including methyl-N-(3-hydroxyphenyl)-carbamate. These compounds are excreted in urine, and their presence can be used for biological monitoring of occupational exposure to phenmedipham (Schettgen, Weiss, & Angerer, 2001).

2. Antitubercular Agents

(3-Benzyl-5-hydroxyphenyl)carbamates have been discovered as new antitubercular agents. They show inhibitory activity against various strains of M. tuberculosis and demonstrate potent in vivo efficacy, positioning them as promising candidates for tuberculosis treatment (Cheng et al., 2019).

3. Analytical Chemistry Applications

3-Hydroxyphenyl methylcarbamate is involved in the analysis of N-methylcarbamate insecticides in urine, using liquid chromatography. This analysis is crucial for monitoring exposure to certain insecticides (Fernández, Vázquez, & Vidal, 2000).

4. Synthesis of Derivatives

Methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives have been synthesized using magnesium hydrogen sulfate, demonstrating the versatility of 3-hydroxyphenyl methylcarbamate in organic synthesis (Ghashang, 2014).

5. Topical Drug Delivery

In a study, (3S,4R)-[6-(3-hydroxyphenyl)sulfonyl]-2,2,3-trimethyl-4-(2-methyl-3-oxo-2,3-dihydropyridazin-6-yloxy)-3-chromanol, a compound related to 3-hydroxyphenyl methylcarbamate, was used in polymeric nanoparticle suspensions for targeted drug delivery to hair follicles (Morgen et al., 2011).

6. Environmental Impact and Degradation

Studies on the degradation and ecotoxicity of carbamic pesticides in water highlight the role of 3-hydroxyphenyl methylcarbamate derivatives in environmental science. These compounds' transformations impact aquatic organisms and are crucial for understanding pesticide pollution (Iesce et al., 2006).

Safety And Hazards

The safety data sheet for 3-Hydroxyphenyl methylcarbamate indicates that it causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation .

Future Directions

While specific future directions for 3-Hydroxyphenyl methylcarbamate were not found in the search results, carbamates in general have received much attention in recent years due to their application in drug design and discovery . They play a significant role in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

(3-hydroxyphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNVCWZCRNGTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172733
Record name 1,3-Benzenediol, mono(methylcarbamate) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyphenyl methylcarbamate

CAS RN

19189-01-6
Record name Carbamic acid, methyl-, m-hydroxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, mono(methylcarbamate) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MH Balba, JE Casida - Journal of Agricultural and Food Chemistry, 1968 - ACS Publications
Isopropoxy- 5-hydroxyphenyl methylcarbamate forms inthe following reaction sequence which is designed to produce the proper isomeric configura-tion: 2-benzyloxyphenol; potassium …
Number of citations: 10 pubs.acs.org
RJ Kuhr, JE Casida - Journal of Agricultural and Food Chemistry, 1967 - ACS Publications
… ; however, this product may not be 4-hydroxy Baygon, because authentic samples of compounds with other sites of ring hydroxylation (2isopropoxy-3-hydroxyphenyl methylcarbamate; …
Number of citations: 109 pubs.acs.org
ES Oonnithan, JE Casida - Journal of Agricultural and Food …, 1968 - ACS Publications
and dimethylcarbamates of substituted phenols, pyrazolones, and oximes are useful insecticide chemicals. Therefore, knowledge of the chemical nature, mechanism of formation, and …
Number of citations: 125 pubs.acs.org
MHM Balba - 1967 - search.proquest.com
… Reaction of resorcinol and methyl isocyanate by the general procedure gave 3-hydroxyphenyl methylcarbamate (XXXII) . (See Table III for analysis and Figure 8 for infrared spectrum.) …
Number of citations: 1 search.proquest.com

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